molecular formula C7H13NO4 B190726 Calystegine B2 CAS No. 127414-85-1

Calystegine B2

Cat. No. B190726
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-IBISWUOJSA-N
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Description

Calystegine B2 is a type of tropane alkaloid . Tropane alkaloids are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .


Synthesis Analysis

The synthesis of Calystegine B2 involves a key step in which cycloheptanone is constructed via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . This aldehyde is obtained by the Stork olefination of another aldehyde, which is derived from carbohydrate starting materials .


Molecular Structure Analysis

The molecular structure of Calystegine B2 is C7H13NO4 . It belongs to the class of organic compounds known as tropane alkaloids .


Chemical Reactions Analysis

The key step in the synthesis of Calystegine B2 and its C-2 epimer calystegine B3 is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .


Physical And Chemical Properties Analysis

Calystegine B2 has a molecular weight of 175.18 g/mol and a chemical formula of C7H13NO4 .

Scientific Research Applications

Biological Activities and Structure-Function Relationships

Calystegine B2, a polyhydroxy nortropane alkaloid, exhibits diverse biological activities. Research demonstrates its role in rhizosphere ecology, serving as a nutritional source for soil microorganisms and acting as a glycosidase inhibitor. Its biological activities, including catabolism by Rhizobium meliloti, glycosidase inhibition, and allelopathic activities, are strongly linked to its chemical structure and stereochemistry (Goldmann et al., 1996).

Effects on Mammalian Liver Glycosidases

Calystegine B2 has been identified in various edible fruits and vegetables and is a significant inhibitor of mammalian liver glycosidases. Its presence in common foods like potatoes and eggplants, and its strong inhibition of glycosidases, highlights potential implications for human health, particularly in the consumption of large amounts of these plants (Asano et al., 1997).

Inhibition of Human Intestinal α-Glucosidases

Calystegine B2, extracted from potatoes, has been shown to inhibit human intestinal α-glucosidases, enzymes critical for carbohydrate degradation. This inhibition suggests a potential role in diabetes treatment, as inhibiting these enzymes can help manage blood glucose levels after carbohydrate-rich meals (Jocković et al., 2013).

Pharmacological Chaperone Effects for Gaucher's Disease

Calystegine B2 acts as a competitive inhibitor of human lysosomal β-glucocerebrosidase, relevant in the context of Gaucher's disease. Molecular docking studies reveal its binding orientation and interactions with the enzyme, offering insights into potential therapeutic applications (Kato et al., 2014).

Edema Inhibition and Antioxidant Properties

Calystegine B2, found in Hyoscyamus albus extracts, has demonstrated in vivo anti-inflammatory and antioxidant activities. This finding supports the traditional use of these plant extracts in various medicinal applications (Bourebaba et al., 2016).

Glycosidase Inhibitory Activities

Calystegine B2, isolated from plants like Physalis alkekengi, shows potent glycosidase inhibitory activities. These activities are essential in understanding the biological role of calystegines and their potential therapeutic applications (Asano et al., 1995).

Role in Carbohydrate Metabolism in Potatoes

Studies on genetically engineered potatoes with altered carbohydrate metabolism revealed that calystegine B2 levels responded to these genetic modifications. This finding suggests a relationship between calystegine biosynthesis and carbohydrate availability in plants (Richter et al., 2007).

Safety And Hazards

When handling Calystegine B2, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

Calystegines have been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . They reduce oxidative/ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway . This suggests potential future directions for the use of Calystegine B2 in the treatment of conditions related to hyperglycaemia .

properties

IUPAC Name

(1R,2S,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-IBISWUOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine B2

CAS RN

127414-85-1
Record name Calystegine B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127414-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B(2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calystegine B2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04658
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Record name Calystegine B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZN33KW88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
A Goldmann, B Message, D Tepfer… - Journal of natural …, 1996 - ACS Publications
Calystegines, polyhydroxy nortropane alkaloids, are a recently discovered group of plant secondary metabolites believed to influence rhizosphere ecology as nutritional sources for soil …
Number of citations: 48 pubs.acs.org
J Marco-Contelles, E de Opazo - The Journal of Organic …, 2002 - ACS Publications
The free radical cyclization (FR) and the ring-closing metathesis (RCM) reaction have been analyzed in order to develop new and original synthetic protocols for the synthesis of …
Number of citations: 142 pubs.acs.org
FD Boyer, I Hanna - Tetrahedron Letters, 2001 - Elsevier
A short synthesis of (+)-calystegine B2 from (d)-glucose has been achieved, which involves as the key step a triple domino zinc-mediated reductive ring-opening, imine formation and …
Number of citations: 59 www.sciencedirect.com
RJ Molyneux, RA McKenzie… - Journal of Natural …, 1995 - ACS Publications
… The polyhydroxy alkaloid glycosidase inhibitors swainsonine [1] and calystegine B2 [6] … ß-glucosidase and agalactosidase by calystegine B2. This is thefirst reported example of a single …
Number of citations: 147 pubs.acs.org
MI García-Moreno, JM Benito… - The Journal of …, 2001 - ACS Publications
A practical synthesis of polyhydroxylated 6-oxa-nor-tropanes incorporating the essential structural features of calystegine B 2 from 5-deoxy-5-thioureido and 5-ureido-l-idofuranose …
Number of citations: 59 pubs.acs.org
FD Boyer, JY Lallemand - Tetrahedron, 1994 - academia.edu
… However it was found that workup at high pH (addition of NaOH) led exclusively to Calystegine B2.This can be understood as a general acid-base catalysis of the … the …
Number of citations: 81 www.academia.edu
N Asano, A Kato, H Kizu, K Matsui, AA Watson… - Carbohydrate …, 1996 - Elsevier
… Calystegine B2 is a bicyclic amine that combines pyrrolidine ring and polyhydroxylated piperidine rings in a bridged structure and superimposes well on DNJ. However, their biological …
Number of citations: 75 www.sciencedirect.com
O Duclos, A Duréault, JC Depezay - Tetrahedron letters, 1992 - Elsevier
… We report here, starting from D-glucose, the stereoselective synthesis of an analogue of calystegine B2, 10, which contains as additional asymmetric center the carbon C-7 (of S …
Number of citations: 62 www.sciencedirect.com
T Faitg, J Soulié, JY Lallemand, L Ricard - Tetrahedron: Asymmetry, 1999 - Elsevier
Cycloaddition of chiral nitroso derivatives with cyclohepta-1,3-diene gave one single stereoisomer with an excellent selectivity. The structures including absolute configurations have …
Number of citations: 47 www.sciencedirect.com
B Dräger - Phytochemical Analysis, 1995 - Wiley Online Library
… (1993), especially for calystegine B2. The reason is possibly the nitrogen derivatization by … a sample of pure synthetic (-)-calystegine B2 obtained from F.-D. Boyer (Palaiseau, France). …

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